molecular formula C8H11N3 B1429811 N,N-Dimethyl-3-(1H-pyrazol-4-YL)prop-2-YN-1-amine CAS No. 1398504-35-2

N,N-Dimethyl-3-(1H-pyrazol-4-YL)prop-2-YN-1-amine

Cat. No. B1429811
M. Wt: 149.19 g/mol
InChI Key: HCCHEDONCUCUHB-UHFFFAOYSA-N
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Description

“N,N-Dimethyl-3-(1H-pyrazol-4-YL)prop-2-YN-1-amine” is a chemical compound with the molecular formula C8H11N3 . It is a derivative of pyrazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Scientific Research Applications

“N,N-Dimethyl-3-(1H-pyrazol-4-YL)prop-2-YN-1-amine” is a chemical compound with the CAS Number: 1398504-35-2 and a molecular formula of C8H11N3 . It is stored at a temperature of 2-8°C .

While specific applications for this compound were not found, compounds containing an imidazole moiety, which is similar to the pyrazole ring in the requested compound, have been widely studied. Imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

For example, 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo [2,1-b][1,3,4] thiadiazole was synthesized and evaluated for anti-tubercular potential against Mycobacterium tuberculosis strain. Compounds 80a, 80b, 81a, 82a, and 83a showed the most potent anti-tubercular activity compared to others .

A study was conducted on a series of novel (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)imidazolidine-2,4-diones . All the synthesized derivatives exhibited in vitro cytotoxic efficiency with IC 50 values ranging from 0.426 to 4.943 μM . Most of the derivatives have shown excellent cytotoxic activity compared to that of standard reference drug and some of the derivatives exhibited reasonable activity .

A study was conducted on a series of novel (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)imidazolidine-2,4-diones . All the synthesized derivatives exhibited in vitro cytotoxic efficiency with IC 50 values ranging from 0.426 to 4.943 μM . Most of the derivatives have shown excellent cytotoxic activity compared to that of standard reference drug and some of the derivatives exhibited reasonable activity .

properties

IUPAC Name

N,N-dimethyl-3-(1H-pyrazol-4-yl)prop-2-yn-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3/c1-11(2)5-3-4-8-6-9-10-7-8/h6-7H,5H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCCHEDONCUCUHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC#CC1=CNN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dimethyl-3-(1H-pyrazol-4-YL)prop-2-YN-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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